Cholesteryl linoleate

Catalog No.
S594628
CAS No.
604-33-1
M.F
C45H76O2
M. Wt
649.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl linoleate

CAS Number

604-33-1

Product Name

Cholesteryl linoleate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12-dienoate

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3

InChI Key

NAACPBBQTFFYQB-LJAITQKLSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl linoleate, cholesteryl linoleate, (E,E)-isomer, cholesteryl linoleate, (E,Z)-isomer, cholesteryl linoleate, (Z,E)-isomer, cholesteryl linolelaidate, cholesteryl trans-9-trans-12-octadecadienoate, CLOH

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

As a Marker for Cholesterol Transport and Metabolism

  • LDL Composition: Cholesteryl linoleate is the most abundant cholesterol ester in Low-Density Lipoprotein (LDL), often referred to as "bad cholesterol" []. Researchers use it as a marker to study LDL composition and its role in cholesterol transport throughout the body [].
  • Lipoprotein Analysis: Scientists employ cholesteryl linoleate as a standard during High-Performance Liquid Chromatography (HPLC) analysis of lipoproteins isolated from sources like rat livers []. This helps quantify the different types of cholesterol esters present in these lipoproteins.

Understanding Cellular Processes

  • Membrane Studies: Cholesteryl linoleate, along with free cholesterol, is used to create dispersions for studying the cholesterol-to-phospholipid ratio in red blood cell membranes []. This ratio is crucial for maintaining the proper structure and function of these cells.

Investigating Disease

  • Atherosclerosis: Research suggests that cholesteryl linoleate might be susceptible to oxidation within LDL particles []. This oxidation process can contribute to the formation of atherosclerotic lesions, the buildup of plaque in arteries linked to heart disease []. Studying cholesteryl linoleate's oxidation helps researchers understand the mechanisms behind atherosclerosis development.
  • Beta-Thalassemia: In patients with beta-thalassemia, a blood disorder, high levels of non-transferrin-bound iron (NTBI) are linked to increased oxidation of cholesteryl linoleate in LDL []. Researchers are investigating the potential of using cholesteryl linoleate levels as a marker for disease severity in such cases [].

Cholesteryl linoleate is a cholesteryl ester, a type of lipid formed when cholesterol (a waxy steroid) combines with linoleic acid (an essential polyunsaturated fatty acid) []. It's a major component of low-density lipoprotein (LDL), often referred to as "bad cholesterol," transporting cholesterol throughout the body [].

This compound plays a significant role in scientific research, particularly in studies of cholesterol metabolism, atherosclerosis development (plaque buildup in arteries), and the impact of dietary fats on health [, ].


Molecular Structure Analysis

Cholesteryl linoleate has a complex structure. Cholesterol has four fused rings with a hydroxyl group (-OH) at position 3. Linoleic acid is a 18-carbon chain with two double bonds (cis-9, cis-12). The ester linkage connects the hydroxyl group of cholesterol to the carboxyl group (COOH) of linoleic acid []. This combination creates a molecule with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, allowing it to interact with both water and fatty environments.


Chemical Reactions Analysis

Cholesteryl linoleate is formed through a reaction called esterification. Cholesterol reacts with linoleic acid in the presence of an enzyme (likely lecithin-cholesterol acyltransferase, LCAT) to form the ester bond and release a water molecule []. The balanced chemical equation for this reaction is:

Cholesterol + Linoleic Acid + Enzyme → Cholesteryl Linoleate + H2O

In the body, cholesteryl linoleate can undergo hydrolysis, the opposite of esterification. This reaction breaks down the ester bond using enzymes like lysosomal acid lipase, releasing cholesterol and linoleic acid [].


Physical And Chemical Properties Analysis

  • Melting point: Likely high due to the presence of multiple carbon chains (typically above 100°C) [].
  • Boiling point: Likely decomposes before boiling due to the presence of a long chain molecule [].
  • Solubility: Insoluble in water due to the hydrophobic nature of the molecule. Soluble in organic solvents like chloroform [].
  • Stability: Relatively stable under physiological conditions but susceptible to oxidation, particularly when exposed to free radicals [].

Cholesteryl linoleate plays a vital role in transporting cholesterol in the bloodstream as part of LDL particles. LDL delivers cholesterol to cells throughout the body for various functions. However, high levels of LDL can lead to the buildup of cholesterol deposits in arteries, contributing to atherosclerosis [].

Research suggests cholesteryl linoleate might be more susceptible to oxidation compared to other cholesteryl esters [, ]. Oxidized cholesteryl linoleate may contribute to inflammation and the formation of plaque in arteries, potentially accelerating atherosclerosis development.

XLogP3

15.9

UNII

75427237HI

Other CAS

604-33-1

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate]: INACTIVE

Dates

Modify: 2023-08-15

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